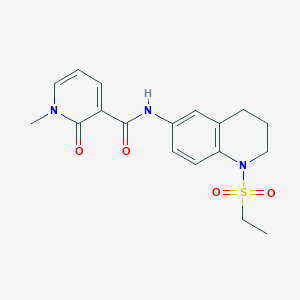

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a sulfonyl group, which is an organosulfur group with the structure R−S(=O)2−NR2 . The sulfonyl group consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . This compound is not widely studied, and specific information about it is limited.

Applications De Recherche Scientifique

Antibacterial Agents

Research has shown that compounds similar to N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit broad antibacterial activities. For instance, 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid, a compound with a somewhat related structure, has been identified as a broad-spectrum antibacterial agent active against experimental infections, suggesting the potential for systemic infection treatment applications (Goueffon, Montay, Roquet, & Pesson, 1981).

Correctors for Genetic Disorders

Compounds with structural similarities have been utilized as correctors for defective protein gating in genetic disorders. Sulfamoyl-4-oxoquinoline-3-carboxamides, for example, were synthesized to correct the defective gating of the DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This highlights the potential of such compounds in treating cystic fibrosis by addressing the malfunctioning CFTR protein (Suen, Robins, Yang, Verkman, Nantz, & Kurth, 2006).

Anticancer Agents

The structural framework of this compound serves as a basis for developing potent anticancer agents. For instance, a piperidine ring-fused aromatic sulfonamide library showed cytotoxic effects against various cancer cell lines, inducing oxidative stress and glutathione depletion. Such compounds are active against leukemia, melanoma, glioblastoma, and liver, breast, and lung cancer cells, marking them as promising leads for cancer therapy (Madácsi, Kanizsai, Fehér, Gyuris, Ozsvari, Erdélyi, Wölfling, & Puskás, 2013).

Histone Deacetylase Inhibitors for Cancer Treatment

Another significant application is in the development of histone deacetylase (HDAC) inhibitors. Compounds like 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines have shown potent anti-HDAC activity, which is crucial for suppressing the growth of cancer cells, such as prostate cancer cells. This suggests the utility of such compounds in designing new therapies targeting epigenetic regulators in cancer (Liu, Lee, Chen, Lee, Wang, Pan, Lai, Yeh, & Liou, 2015).

Protein Kinase Inhibitors for Tumor Progression

Additionally, the inhibition of protein kinases has been explored for therapeutic applications, such as in the treatment of Lewis lung carcinoma. Protein kinase inhibitors have shown the ability to reduce metastasis formation and enhance anti-tumor host responses, highlighting their potential in cancer treatment strategies (Blaya, Crespo, Crespo, & Aliño, 1998).

Propriétés

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1-methyl-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-3-26(24,25)21-11-4-6-13-12-14(8-9-16(13)21)19-17(22)15-7-5-10-20(2)18(15)23/h5,7-10,12H,3-4,6,11H2,1-2H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJLDKNCIGZNOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CN(C3=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2404122.png)

![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-3-methylthiophene-2-carboxamide](/img/structure/B2404124.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2404132.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2404134.png)

![N-(6-Azabicyclo[3.2.1]octan-3-yl)-2,3,3-trimethylbutanamide](/img/structure/B2404138.png)